

Spectroscopic analysis for the confirmation of "2-(Methoxymethyl)Piperidine Hydrochloride" structure

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Compound of Interest

Compound Name:	2-(Methoxymethyl)Piperidine Hydrochloride
CAS No.:	688809-98-5
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A Comparative Guide to the Spectroscopic Confirmation of 2-(Methoxymethyl)piperidine Hydrochloride

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For a molecule such as **2-(Methoxymethyl)piperidine Hydrochloride**, a substituted heterocyclic amine, a comprehensive analytical approach is not just best practice—it is essential for ensuring purity, understanding reactivity, and guaranteeing downstream success in its application.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of **2-(Methoxymethyl)piperidine Hydrochloride**. We will move beyond a simple recitation of data to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can provide a complete structural picture. True confidence in a structure is achieved by integrating complementary data from several spectroscopic methods. For **2-(Methoxymethyl)piperidine Hydrochloride**, the core techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the puzzle: NMR reveals the carbon-hydrogen framework and connectivity, IR identifies functional groups, and MS determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

In the ^1H NMR spectrum of **2-(Methoxymethyl)piperidine Hydrochloride**, we expect to see distinct signals corresponding to each unique proton environment. The hydrochloride form means the piperidine nitrogen is protonated ($-\text{NH}_2^+$), which influences the chemical shifts of adjacent protons.

- **Piperidine Ring Protons (δ 1.5-3.5 ppm):** The five methylene groups ($-\text{CH}_2-$) and the single methine ($-\text{CH}-$) of the piperidine ring will produce a series of complex, overlapping signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be deshielded and appear further downfield (typically δ 3.0-3.5 ppm) compared to the other ring protons (C3, C4, C5, typically δ 1.5-2.0 ppm).^{[1][2]}
- **Methoxymethyl Protons (δ 3.3-3.6 ppm):** The two protons of the $-\text{CH}_2-\text{O}-$ group are diastereotopic and will likely appear as a multiplet around δ 3.4-3.6 ppm. The three protons of the methoxy ($-\text{OCH}_3$) group will appear as a sharp singlet, typically around δ 3.3 ppm.
- **Ammonium Proton (N-H):** The proton on the nitrogen (as $-\text{NH}_2^+$) will be present. Its chemical shift is variable and depends on the solvent, concentration, and temperature. It often appears as a broad signal.

The ^{13}C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.

- **Piperidine Ring Carbons (δ 20-60 ppm):** The carbons of the piperidine ring will resonate in the aliphatic region. The C2 carbon, being substituted and adjacent to the nitrogen, will be the most downfield of the ring carbons (around 55-60 ppm). The C6 carbon, also adjacent to nitrogen, will be next (around 45-50 ppm).^[1] The remaining carbons (C3, C4, C5) will appear further upfield (20-30 ppm).
- **Methoxymethyl Carbons (δ 60-75 ppm):** The $-\text{CH}_2-\text{O}-$ carbon will appear around 70-75 ppm, while the methoxy ($-\text{OCH}_3$) carbon will be found around 60 ppm.^{[3][4][5]}

Assignment	Expected ^1H Chemical Shift (δ , ppm)	Expected ^{13}C Chemical Shift (δ , ppm)
Piperidine CH (C2)	Multiplet, ~3.0-3.4	~55-60
Piperidine CH_2 (C6)	Multiplet, ~3.0-3.4	~45-50
Piperidine CH_2 (C3, C4, C5)	Multiplets, ~1.5-2.0	~20-30
$-\text{CH}_2-\text{O}-$	Multiplet, ~3.4-3.6	~70-75
$-\text{OCH}_3$	Singlet, ~3.3	~60
$\text{N}-\text{H}_2^+$	Broad, variable	N/A

Table 1: Predicted ^1H and ^{13}C NMR chemical shifts for **2-(Methoxymethyl)piperidine Hydrochloride** in a typical deuterated solvent like CDCl_3 or D_2O .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups. For the hydrochloride salt, the N-H stretching vibrations are particularly diagnostic.

- **N-H Stretching ($2400-2800\text{ cm}^{-1}$):** The most prominent feature for the hydrochloride salt will be a very broad and strong absorption band in this region, characteristic of an ammonium salt (R_2NH_2^+).^[6] This is often referred to as an "ammonium band."

- C-H Stretching ($2850\text{-}3000\text{ cm}^{-1}$): Sharp peaks in this region confirm the presence of aliphatic C-H bonds from the piperidine ring and the methoxymethyl group.[7][8]
- C-O Stretching ($1070\text{-}1150\text{ cm}^{-1}$): A strong, distinct peak in this range is characteristic of the C-O-C ether linkage, providing key evidence for the methoxymethyl substituent.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. For this analysis, Electrospray Ionization (ESI) is a suitable technique. The analysis is typically performed on the free base, 2-(Methoxymethyl)piperidine ($\text{C}_7\text{H}_{15}\text{NO}$), which has a molecular weight of 129.20 g/mol . [9][10]

- Molecular Ion Peak: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$ at a mass-to-charge ratio (m/z) of 130.12 .
- High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition. The calculated exact mass for $[\text{C}_7\text{H}_{16}\text{NO}]^+$ is 130.1226 , providing a high degree of confidence in the molecular formula.
- Fragmentation Pattern: The molecular ion is expected to fragment in predictable ways. A common fragmentation pathway for N-heterocycles is the loss of substituents attached to the ring.[11][12][13] A significant fragment ion would likely be observed at m/z 84 , corresponding to the loss of the methoxymethyl group ($\bullet\text{CH}_2\text{OCH}_3$) followed by hydrogen rearrangement, leaving the piperidinium cation.

Comparative Analysis: Orthogonal and Definitive Techniques

While the combination of NMR, IR, and MS provides a robust confirmation, it is crucial to understand how these techniques compare to other available methods.

Technique	Information Provided	Sample State	Destructive?	Key Advantage	Key Limitation
NMR Spectroscopy	Detailed connectivity (^1H - ^1H , ^1H - ^{13}C), stereochemistry	Solution	No	Unparalleled detail on the C-H framework.	Relatively low sensitivity; requires soluble sample.
IR Spectroscopy	Presence of specific functional groups	Solid, Liquid, Gas	No	Fast, simple, excellent for functional group identification.	Provides limited information on the overall molecular skeleton.
Mass Spectrometry	Molecular weight, elemental formula (HRMS), fragmentation	Solid, Liquid, Gas	Yes	Extremely high sensitivity and mass accuracy.	Isomers can be difficult to distinguish without tandem MS (MS/MS).
X-ray Crystallography	Absolute 3D structure, bond lengths, bond angles	Solid (Single Crystal)	No	Provides the definitive, unambiguous solid-state structure.	Requires a high-quality single crystal, which can be difficult to grow.
Elemental Analysis	Percentage composition of C, H, N	Solid	Yes	Confirms the empirical formula.	Does not distinguish between isomers.

Table 2: Comparison of primary and alternative analytical techniques.

Insight: X-ray crystallography is the "gold standard" for structural determination, providing an absolute 3D map of the molecule. However, its prerequisite of a suitable single crystal is a significant hurdle. The combination of NMR, IR, and MS, while indirect, provides a highly confident structural assignment for a liquid or soluble solid sample, making it a more versatile and universally applicable workflow. Elemental analysis serves as a valuable, albeit low-resolution, orthogonal check on the molecular formula confirmed by HRMS.

Data Integration Workflow

The power of this multi-technique approach lies in the integration of all data points to build a self-validating case for the proposed structure. No single piece of data is interpreted in isolation.

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